

An In-depth Technical Guide to 2-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-2,3-dimethylbutane

Cat. No.: B1595545

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2,3-dimethylbutane, a tertiary alkyl halide, is a valuable compound in organic synthesis, serving as a precursor and intermediate in the development of more complex molecules. Its reactivity is primarily dictated by the presence of a chlorine atom on a tertiary carbon, making it susceptible to nucleophilic substitution and elimination reactions. Understanding its properties, synthesis, and reactivity is crucial for its effective application in research and development.

The IUPAC name for this compound is **2-chloro-2,3-dimethylbutane**. It is also known by several synonyms, including tert-hexyl chloride.^[1] The Chemical Abstracts Service (CAS) Registry Number for this compound is 594-57-0.^[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **2-chloro-2,3-dimethylbutane** is essential for its handling, application in reactions, and purification. Key properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C6H13Cl	[1]
Molecular Weight	120.62 g/mol	[1]
Appearance	Colorless liquid	[2]
Boiling Point	112 °C at 760 mmHg	
Melting Point	-10.4 °C	
Density	0.865 g/cm³	
Solubility	Soluble in organic solvents such as ethanol and acetone. [2]	
Flash Point	14.9 °C	
Refractive Index	1.411	

Synthesis of 2-Chloro-2,3-dimethylbutane

There are two primary methods for the synthesis of **2-chloro-2,3-dimethylbutane**: the free-radical chlorination of 2,3-dimethylbutane and the reaction of 2,3-dimethyl-2-butanol with hydrochloric acid.

Free-Radical Chlorination of 2,3-Dimethylbutane

This method involves the reaction of 2,3-dimethylbutane with chlorine gas in the presence of UV light. The reaction proceeds via a free-radical chain mechanism, which includes initiation, propagation, and termination steps.

Mechanism:

- Initiation: The chlorine molecule undergoes homolytic cleavage under UV light to form two chlorine radicals.
- Propagation: A chlorine radical abstracts a hydrogen atom from 2,3-dimethylbutane to form a tertiary alkyl radical and hydrogen chloride. This alkyl radical then reacts with another

chlorine molecule to produce **2-chloro-2,3-dimethylbutane** and a new chlorine radical, which continues the chain reaction.

- Termination: The reaction is terminated by the combination of any two radicals.

While this method can produce the desired product, it is often not the preferred laboratory method due to the formation of multiple chlorinated products, including 1-chloro-2,3-dimethylbutane, which can be difficult to separate.

Synthesis from 2,3-Dimethyl-2-butanol via SN1 Reaction

A more common and regioselective laboratory synthesis involves the reaction of the tertiary alcohol, 2,3-dimethyl-2-butanol, with concentrated hydrochloric acid. This reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.

Mechanism:

- Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from hydrochloric acid, forming a good leaving group (water).
- Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a relatively stable tertiary carbocation.
- Nucleophilic attack: The chloride ion from hydrochloric acid acts as a nucleophile and attacks the electrophilic carbocation, forming the final product, **2-chloro-2,3-dimethylbutane**.

[Click to download full resolution via product page](#)

Experimental Protocol: Synthesis from 2,3-Dimethyl-2-butanol

Materials:

- 2,3-dimethyl-2-butanol

- Concentrated hydrochloric acid (12 M)
- Saturated sodium bicarbonate solution
- Anhydrous calcium chloride
- Separatory funnel
- Round-bottom flask
- Condenser
- Heating mantle
- Distillation apparatus

Procedure:

- In a separatory funnel, combine 10.2 g (0.1 mol) of 2,3-dimethyl-2-butanol and 25 mL of concentrated hydrochloric acid.
- Gently swirl the mixture for about 1 minute, then stopper the funnel and shake for 5-10 minutes, venting frequently to release pressure.
- Allow the layers to separate. The upper layer is the organic product, and the lower layer is the aqueous acid.
- Drain and discard the lower aqueous layer.
- Wash the organic layer with 15 mL of cold water, followed by 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently during the bicarbonate wash as carbon dioxide gas is evolved.
- Wash the organic layer again with 15 mL of water.
- Transfer the crude product to a clean, dry Erlenmeyer flask and dry it over anhydrous calcium chloride for 10-15 minutes.

- Decant the dried liquid into a distillation apparatus.
- Distill the product, collecting the fraction that boils between 110-113 °C.

Chemical Reactivity

The reactivity of **2-chloro-2,3-dimethylbutane** is dominated by the tertiary alkyl halide functionality. It readily undergoes elimination and can participate in nucleophilic substitution reactions, although the latter is often slower due to steric hindrance.

Elimination Reactions (E1 and E2)

When treated with a strong, non-bulky base such as sodium ethoxide in ethanol, **2-chloro-2,3-dimethylbutane** undergoes an E2 elimination to yield the more substituted alkene, 2,3-dimethyl-2-butene, as the major product, following Zaitsev's rule.

With a bulky base, such as potassium tert-butoxide, the major product is the less substituted alkene, 2,3-dimethyl-1-butene (Hofmann product), due to steric hindrance preventing the base from accessing the internal β -hydrogens.

Under solvolysis conditions (e.g., in hot ethanol), the compound can undergo an E1 elimination, proceeding through the same tertiary carbocation intermediate as in the SN1 reaction.

[Click to download full resolution via product page](#)

Spectroscopic Characterization

- Mass Spectrometry: The mass spectrum of **2-chloro-2,3-dimethylbutane** shows a molecular ion peak (M^+) and a characteristic $M+2$ peak due to the presence of the chlorine-37 isotope.[3]
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl groups. A peak corresponding to the C-Cl stretch is also expected in the fingerprint region.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is relatively simple due to the symmetry of the molecule. It will show signals corresponding to the different types of methyl and methine protons.
 - ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments within the molecule.

Safety and Handling

2-Chloro-2,3-dimethylbutane is a flammable liquid and should be handled in a well-ventilated fume hood.^[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid contact with skin and eyes, and prevent inhalation of vapors.^[2] Store in a cool, dry, and well-ventilated area away from sources of ignition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. A certain free radical chlorination reaction of 2,3 dimethylbutane leads .. [askfilo.com]
- 3. Butane, 2-chloro-2,3-dimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-2,3-dimethylbutane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1595545#2-chloro-2-3-dimethylbutane-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com